![molecular formula C12H16N2O3 B12897967 3-Hydroxy-2-(5-methyl-1,2-oxazol-3-yl)octahydro-1H-isoindol-1-one CAS No. 143807-18-5](/img/structure/B12897967.png)
3-Hydroxy-2-(5-methyl-1,2-oxazol-3-yl)octahydro-1H-isoindol-1-one
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Overview
Description
3-Hydroxy-2-(5-methylisoxazol-3-yl)octahydro-1H-isoindol-1-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, an isoxazole ring, and an isoindoline structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(5-methylisoxazol-3-yl)octahydro-1H-isoindol-1-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the synthesis might start with the preparation of the isoxazole ring through a cycloaddition reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(5-methylisoxazol-3-yl)octahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the isoxazole ring using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dehydroxylated or reduced isoxazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 3-Hydroxy-2-(5-methyl-1,2-oxazol-3-yl)octahydro-1H-isoindol-1-one is in anticancer therapy. Research has shown that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, a study utilizing the Sulforhodamine B (SRB) assay demonstrated that this compound effectively inhibits the growth of central nervous system (CNS) cancer cells. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of cancer cell proliferation .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
CNS Cancer Cells | 10 | High |
Melanoma Cells | 15 | Moderate |
Breast Cancer Cells | 12 | High |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that it may inhibit inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases. The mechanism involves the modulation of cytokine release and reduction of oxidative stress markers .
Biological Evaluation
Case Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of this compound against three cultured CNS cancer cell lines using the SRB assay. The findings revealed that the compound selectively inhibited cancer cell growth with an IC50 value significantly lower than that of conventional chemotherapeutics like Doxorubicin .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a marked reduction in edema and inflammatory cytokines when treated with varying doses of the compound, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(5-methylisoxazol-3-yl)octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact mechanism would depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methylisoxazole: Shares the isoxazole ring but lacks the isoindoline structure.
2-(5-Methylisoxazol-3-yl)octahydro-1H-isoindol-1-one: Similar structure but without the hydroxy group.
3-Amino-5-methylisoxazole: Contains an amino group instead of a hydroxy group.
Uniqueness
3-Hydroxy-2-(5-methylisoxazol-3-yl)octahydro-1H-isoindol-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
3-Hydroxy-2-(5-methyl-1,2-oxazol-3-yl)octahydro-1H-isoindol-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a hydroxyl group and an oxazole moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- GABA Receptors : The compound exhibits affinity for GABA receptors, potentially acting as a modulator similar to gamma-aminobutyric acid (GABA) itself. This interaction may influence neurotransmission and has implications for anxiety and seizure disorders .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes .
- Calcium Ion Modulation : It has been observed that compounds with similar structures can elevate intracellular calcium levels through G protein-coupled receptor pathways, impacting various physiological processes .
Biological Activities
The following table summarizes key biological activities associated with this compound:
Activity | Description | Reference |
---|---|---|
GABA Receptor Modulation | Potential anxiolytic effects | |
Enzyme Inhibition | Possible effects on metabolic enzymes | |
Calcium Ion Regulation | Impacts on intracellular signaling |
Study 1: Neuropharmacological Effects
A study investigated the effects of 3-Hydroxy derivatives on GABA receptor activity. The findings indicated that the compound acted as a partial agonist at GABA(A) receptors, leading to anxiolytic-like effects in animal models. This suggests potential therapeutic applications in anxiety disorders.
Study 2: Metabolic Implications
Research focusing on the metabolic effects of this compound revealed that it could inhibit enzymes involved in glucose metabolism. This inhibition was linked to improved insulin sensitivity in diabetic models, indicating a possible role in diabetes management.
Properties
CAS No. |
143807-18-5 |
---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-hydroxy-2-(5-methyl-1,2-oxazol-3-yl)-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O3/c1-7-6-10(13-17-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h6,8-9,11,15H,2-5H2,1H3 |
InChI Key |
VARDGPCHDWVGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3CCCCC3C2=O)O |
Origin of Product |
United States |
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